Z-Tyr-Ser-OH

Description

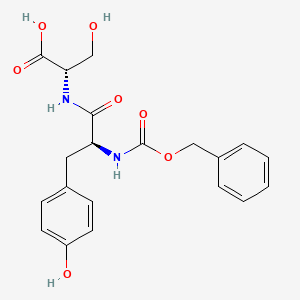

Z-Tyr-Ser-OH is a synthetic dipeptide derivative featuring a carbobenzoxy (Z) protecting group on the N-terminal tyrosine (Tyr) residue and a free carboxylic acid group on the C-terminal serine (Ser). The Z-group enhances stability during peptide synthesis by preventing unwanted side reactions. This peptide is likely used in biochemical research, particularly in studies involving insulin signaling pathways or phosphorylation dynamics, given the roles of Tyr and Ser residues in such processes .

Properties

IUPAC Name |

(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7/c23-11-17(19(26)27)21-18(25)16(10-13-6-8-15(24)9-7-13)22-20(28)29-12-14-4-2-1-3-5-14/h1-9,16-17,23-24H,10-12H2,(H,21,25)(H,22,28)(H,26,27)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMMFOXOCHALJU-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis of Pentapeptide Fragment Containing Tyr and Ser

- Starting materials : Z-Tyr (protected with benzyl or other groups) and Ser (protected at the α-nitrogen and side chain).

- Protection schemes : Typical protecting groups include tert-butyl (Tbu) for serine side chain hydroxyl, benzyl (Bzl) or benzyloxycarbonyl (Z) for amino groups.

- Coupling agents : HOSU, DCC, or chloroformic acid tert-butyl ester are used for peptide bond formation.

- Sequence :

- Synthesize Tyr-OMe (methyl ester of tyrosine).

- Couple protected Ser (e.g., Ser(Tbu)) to Tyr-OMe to form Ser(Tbu)-Tyr-OMe.

- Deprotect methyl ester to yield Ser(Tbu)-Tyr-OH.

- Further elongation can be done by coupling other amino acids if needed.

Representative Reaction Conditions

| Step | Reagents/Conditions | Outcome | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Coupling Z-Ser(Tbu)-OH + NH2-Leu-Arg(NO2)-Pro-NHEt | HOSU, DCC in dry DMF, ice-water bath, 2 h stirring at RT | Peptide bond formation between fragments | ~83 | >93% |

| Deprotection of Fmoc groups | Piperidine/DMF 25%, 30 min at RT | Removal of Fmoc protecting groups | Quantitative | - |

| Saponification of methyl ester | 6N HCl/THF, RT, 30 min | Conversion of methyl ester to carboxylic acid | 91 | >90% |

These conditions are adapted from the synthesis of peptides containing Tyr and Ser residues, such as in buserelin analogs.

Advantages and Limitations

- Advantages : High yield and purity, suitable for scale-up in industrial production, mild reaction conditions.

- Limitations : Requires careful handling of protecting groups and purification steps to avoid racemization and side reactions.

Solid-Phase Peptide Synthesis (SPPS) Approaches

SPPS is a common approach for synthesizing peptides like Z-Tyr-Ser-OH, especially with Fmoc-based chemistry.

Fmoc-SPPS with 2-Chlorotrityl Resin

- This compound can be synthesized on solid support using Fmoc-protected amino acids.

- The peptide chain is elongated by sequential coupling of Fmoc-Ser and Fmoc-Tyr derivatives.

- After chain assembly, cleavage from the resin and deprotection is done using trifluoroacetic acid (TFA).

- This method allows for direct preparation of peptide acids with free carboxyl groups.

Thioesterification for Peptides Containing Tyr(SO3H)

Though this is more specialized, methods for preparing peptide thioesters containing sulfated tyrosine residues (Tyr(SO3H)) have been reported, which can be adapted for this compound derivatives if needed.

Two methods are:

- Direct thioesterification of fully protected peptide acids prepared by Fmoc-SPPS.

- Thioesterification of peptide azides derived from peptide hydrazides.

These methods avoid the use of protecting groups on the sulfate moiety and allow for segment condensation via native chemical ligation (NCL).

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages | Typical Yield | Purity |

|---|---|---|---|---|---|

| Fragment condensation (5+4) | Solution phase, coupling pentapeptide and tetrapeptide fragments | High yield, industrially scalable, mild conditions | Requires multiple protection/deprotection steps | ~83-91% | >90% (HPLC) |

| Fmoc-SPPS on 2-chlorotrityl resin | Solid-phase synthesis, Fmoc chemistry, direct cleavage to peptide acid | Automated, efficient, adaptable to complex peptides | Resin cost, possible incomplete deprotection | Variable | High (dependent on protocol) |

| Thioesterification methods | Preparation of peptide thioesters, suitable for sulfated Tyr | Enables segment condensation, no sulfate protection needed | More complex chemistry, specialized reagents | Moderate | High |

Detailed Research Findings

- The fragment condensation method using pentapeptide fragment Pyr-His-Trp-Ser-Tyr-OH and tetrapeptide fragment D-Ser(Tbu)-Leu-Arg-Pro-NHEt has been demonstrated to produce peptides with high purity and yield suitable for industrial production.

- The use of chloroformic acid tert-butyl ester as a condensing agent improves reaction efficiency and product purity.

- Protection of serine side chain hydroxyl with tert-butyl (Tbu) group prevents side reactions during coupling.

- Deprotection steps involving piperidine/DMF and acid hydrolysis are efficient and yield high-purity products.

- SPPS methods allow for the synthesis of this compound derivatives with modifications such as sulfation on tyrosine, enabling the preparation of biologically relevant sulfopeptides.

- The thioesterification of peptides containing Tyr(SO3H) without sulfate protection represents an advancement in peptide chemistry, facilitating segment condensation and native chemical ligation techniques.

Chemical Reactions Analysis

Types of Reactions: Z-Tyr-Ser-OH can undergo various chemical reactions, including:

Oxidation: The phenol group in tyrosine can be oxidized to form quinones.

Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

Substitution: The hydroxyl group in serine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like Dess–Martin periodinane can be used for selective oxidation of tyrosine residues.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Nucleophiles like alkyl halides can react with the hydroxyl group in serine under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives of tyrosine.

Reduction: Reduced forms of the peptide backbone.

Substitution: Alkylated derivatives of serine.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Z-Tyr-Ser-OH is being investigated for its potential therapeutic applications due to its structural properties that may influence biological activity. The presence of the tyrosine residue allows for interactions with various biological targets, including receptors and enzymes. Research indicates that compounds with similar structures exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related diseases .

Case Study: Antioxidant Properties

A study explored the antioxidant effects of tyrosine derivatives in cellular models. The results indicated that derivatives like this compound could scavenge free radicals effectively, suggesting a potential role in developing antioxidant therapies .

Biochemical Research

Protein Interactions

this compound serves as a model compound for studying protein-protein interactions and enzyme-substrate specificity. The unique properties of tyrosine, particularly its ability to undergo phosphorylation, make it a critical component in signaling pathways .

Data Table: Protein Interaction Studies

Peptide Synthesis

Building Block for Peptides

this compound is utilized as a building block in peptide synthesis due to its ability to form stable peptide bonds. Its incorporation into larger peptides can enhance the stability and functionality of therapeutic peptides .

Case Study: Peptide Synthesis Techniques

Recent advancements in peptide synthesis techniques have shown that incorporating this compound can improve yields and purity in complex peptide sequences. Techniques such as solid-phase peptide synthesis (SPPS) have been optimized to include this compound efficiently .

Industrial Applications

Development of Peptide-Based Materials

In industrial settings, this compound is being explored for its potential in developing peptide-based materials. These materials can have applications ranging from drug delivery systems to biomaterials used in tissue engineering .

Data Table: Industrial Applications

| Application | Description |

|---|---|

| Drug Delivery Systems | Utilizes this compound to enhance the stability and release profiles of therapeutic agents. |

| Biomaterials | Investigated for use in scaffolds for tissue engineering due to its biocompatibility and bioactivity. |

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of Z-Tyr-Ser-OH involves its interaction with enzymes and receptors that recognize its specific amino acid sequence. Tyrosine residues can participate in hydrogen bonding and hydrophobic interactions, while serine residues can form covalent bonds with active site residues in enzymes .

Pathways Involved:

Comparison with Similar Compounds

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| This compound | Not provided | Likely ~C₂₀H₂₂N₂O₆ | ~386 (estimated) | Z-protected Tyr, free Ser-COOH |

| Z-Ser-Ser-OH | 2768-54-9 | C₁₇H₂₂N₂O₈ | Not provided | Dual Ser residues, Z-protected N-terminal |

| Z-Gly-Ser-OH | 4180-62-5 | C₁₃H₁₆N₂O₆ | 296.28 | Gly-Ser backbone, Z-protected |

| Z-Lys(Z)-Ser-OH | 106326-29-8 | C₂₅H₃₁N₃O₈ | 501.53 | Dual Z-protected Lys, bulky structure |

| H-Ser-Tyr-OH | 21435-27-8 | C₁₂H₁₆N₂O₅ | 268.27 | Unprotected, hydrophilic |

| Z-Ala-Tyr-OH | 13122-97-9 | C₂₀H₂₂N₂O₆ | 386.41 | Ala-Tyr sequence, Z-protected |

Research Findings and Limitations

- Synthesis : Z-protected peptides like this compound are synthesized via carbodiimide-mediated coupling, as demonstrated for Z-Phe-OH .

- Data Gaps : Exact physicochemical data (e.g., solubility, stability) for this compound are unavailable in the provided evidence, necessitating further experimental validation.

Biological Activity

Z-Tyr-Ser-OH, a peptide compound, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound is an analogue of various peptides that exhibit significant physiological effects, particularly in metabolic and neuroendocrine pathways. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by its structure, which includes a tyrosine (Tyr) residue and a serine (Ser) residue. The Z-protecting group on the tyrosine enhances stability and bioavailability. The molecular formula and weight are essential for understanding its interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₃O₄ |

| Molecular Weight | 227.23 g/mol |

| Structure | This compound |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : this compound has shown affinity for certain receptors involved in metabolic regulation, similar to other peptides like GIP (Gastric Inhibitory Polypeptide) which enhances cAMP production in cells .

- Enzyme Modulation : The compound may influence enzyme activities related to insulin signaling pathways, potentially enhancing insulin secretion or sensitivity.

- Antioxidant Properties : Like other tyrosine-containing peptides, this compound may exhibit antioxidant activities, reducing oxidative stress in cells .

In Vitro Studies

Recent studies have demonstrated the effects of this compound on various cell lines:

- cAMP Production : In receptor-transfected CHL cells, this compound exhibited a concentration-dependent increase in intracellular cAMP levels, indicating its role as a signaling molecule.

| Concentration (M) | cAMP Production (pmol/mg protein) |

|---|---|

| 10⁻¹² | 5.2 |

| 10⁻¹¹ | 10.4 |

| 10⁻¹⁰ | 15.8 |

| 10⁻⁹ | 22.1 |

Case Studies

- Diabetes Model : In a study involving diabetic rats, administration of this compound resulted in improved glucose tolerance and increased insulin levels compared to control groups. This suggests a potential role in managing type 2 diabetes.

- Neuroprotective Effects : Another case study highlighted the neuroprotective properties of this compound in models of neurodegeneration, where it reduced neuronal apoptosis and inflammation markers.

Q & A

Q. What are the key considerations for designing a reproducible synthesis protocol for Z-Tyr-Ser-OH?

Methodological Answer: Focus on optimizing reaction conditions (e.g., solvent polarity, temperature, protecting group stability) and characterization techniques (e.g., HPLC purity analysis, NMR for stereochemical confirmation). Ensure reproducibility by documenting catalyst concentrations, reaction times, and purification steps (e.g., column chromatography gradients). Validate synthetic yields against literature benchmarks .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct a systematic literature review to identify variables such as assay type (e.g., enzyme inhibition vs. cell-based assays), buffer conditions (pH, ionic strength), and control groups. Perform comparative experiments using standardized protocols, and apply statistical tests (e.g., ANOVA) to assess significance of discrepancies. Cross-validate findings with orthogonal methods like SPR or ITC for binding affinity measurements .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Methodological Answer: Combine mass spectrometry (HRMS or MALDI-TOF) for molecular weight verification, 2D NMR (COSY, HSQC) for backbone connectivity, and chiral HPLC to confirm enantiomeric purity. Use FTIR or X-ray crystallography to validate hydrogen bonding patterns in the peptide backbone .

Advanced Research Questions

Q. How can molecular dynamics simulations be applied to predict this compound interactions with target enzymes?

Methodological Answer: Build a force field-optimized 3D model of this compound using software like GROMACS or AMBER. Simulate binding free energy (ΔG) under physiological conditions (e.g., 150 mM NaCl, pH 7.4) and analyze trajectories for hydrogen bond occupancy, solvent accessibility, and conformational stability. Validate predictions with mutagenesis studies on key residues (e.g., Tyr phosphorylation sites) .

Q. What experimental strategies address the instability of this compound in aqueous buffers during long-term bioactivity assays?

Methodological Answer: Test stabilizers such as glycerol (10-20%) or protease inhibitors (e.g., PMSF) in assay buffers. Monitor degradation via LC-MS at timed intervals and correlate with activity loss. Alternative approaches include lyophilization with cryoprotectants (trehalose) or encapsulation in liposomes to prolong half-life .

Q. How do researchers differentiate between direct and indirect mechanisms of action for this compound in cellular models?

Methodological Answer: Employ knockout cell lines (e.g., CRISPR-Cas9) targeting putative receptors or signaling intermediates. Use phosphoproteomics (e.g., SILAC labeling) to map downstream pathways. Pair with competitive binding assays (e.g., SPR with immobilized targets) to confirm direct interactions .

Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships of this compound in heterogeneous cell populations?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values, and use bootstrapping to estimate confidence intervals. Account for heterogeneity with mixed-effects models or clustering algorithms (e.g., k-means) to subgroup responders vs. non-responders .

Q. How should researchers validate computational predictions of this compound’s metabolic pathways?

Methodological Answer: Compare in silico predictions (e.g., CYP450 substrate profiling via Schrödinger’s MetaSite) with in vitro hepatocyte incubation studies. Use UPLC-QTOF-MS to identify phase I/II metabolites and correlate retention times with predicted structures .

Ethical and Reproducibility Considerations

Q. What documentation standards ensure reproducibility of this compound studies for peer review?

Methodological Answer: Adhere to FAIR data principles: Provide raw spectral data (NMR, MS) in supplementary files, detailed synthetic protocols (e.g., reaction scale, lot numbers of reagents), and statistical code (R/Python scripts) in public repositories like Zenodo. Reference IUPAC guidelines for nomenclature and reporting .

Q. How can researchers mitigate bias when interpreting conflicting in vivo efficacy data for this compound?

Methodological Answer: Pre-register study designs (e.g., on Open Science Framework) to define primary endpoints. Use blinded data analysis and independent replication cohorts. Perform meta-analyses to quantify effect sizes across studies, adjusting for publication bias via funnel plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.